![molecular formula C18H21NO3 B5773953 2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5773953.png)
2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis processes for related compounds involve multi-step reactions including acylation, methylation, and formation of heterocyclic structures. For example, the synthesis of closely related acetamide derivatives has been demonstrated through the combination of different organic acids and esters, showcasing the versatility and complexity of synthetic routes available for such compounds (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be extensively analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry, in addition to X-ray crystallography for precise spatial arrangement. These techniques provide detailed insights into the bonding, functional groups, and overall molecular conformation, essential for understanding the chemical behavior of the compound (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including silylation, mercaptolysis, and reactions with methyl(organyl)dichlorosilanes, leading to the formation of heterocycles and other complex structures. These reactions are crucial for modifying the compound's properties for specific applications (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular configuration and intermolecular forces present in the compound. Analysis through techniques such as crystallography provides valuable data on the compound's phase behavior and stability (Lv et al., 2009).
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-8-16(21-4)15(9-12)19-18(20)11-22-17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSLVRCHMLWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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